molecular formula C24H26N2O6 B1682836 Suxibuzone CAS No. 27470-51-5

Suxibuzone

Numéro de catalogue: B1682836
Numéro CAS: 27470-51-5
Poids moléculaire: 438.5 g/mol
Clé InChI: ONWXNHPOAGOMTG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Suxibuzone est synthétisé en faisant réagir la phénylbutazone avec l'anhydride succinique. La réaction implique la formation d'une liaison ester entre le groupe hydroxyle de la phénylbutazone et le groupe carboxyle de l'anhydride succinique . La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane, sous reflux .

Méthodes de production industrielle

La production industrielle de la this compound suit une voie de synthèse similaire, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final. Le processus implique l'utilisation de grands réacteurs et la surveillance continue des paramètres de réaction tels que la température, la pression et le pH .

Analyse Des Réactions Chimiques

Types de réactions

Suxibuzone subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme cyclooxygénase, qui est impliquée dans la synthèse des prostaglandines . Les prostaglandines sont des médiateurs de l'inflammation et de la douleur. En inhibant la cyclooxygénase, la this compound réduit la production de prostaglandines, atténuant ainsi la douleur et l'inflammation . Les cibles moléculaires comprennent la prostaglandine G/H synthase 2 .

Applications De Recherche Scientifique

Suxibuzone (SBZ) is a drug used in veterinary medicine, primarily in horses, as an alternative to phenylbutazone (PBZ) for alleviating lameness and other painful conditions . SBZ is a prodrug that is rapidly transformed into its active metabolites, phenylbutazone and oxyphenbutazone .

Treatment of Lameness

This compound is frequently used to treat lameness in horses . A study comparing SBZ to PBZ in lame horses found that while SBZ showed a statistical tendency to have better efficacy than PBZ, the significance dissipated after adjusting for some imbalanced baseline covariates. The study concluded that SBZ and PBZ did not show significant differences in alleviating lameness in horses .

Gastric Ulcerogenic Effects

SBZ has a lower gastric ulcerogenic effect than phenylbutazone in horses . One study showed that SBZ caused a significantly lower gastric ulcerogenic effect than PBZ when administered orally at equimolecular doses in horses . However, another study found that when administered at the recommended label dose for 15 days, neither PBZ nor SBZ caused an increase in the number or severity of gastric ulcers over what would be expected with traditional stabling and intermittent feeding patterns .

Product Acceptability

This compound has better product acceptability when administered orally with some food, making it a good therapeutic alternative to phenylbutazone in horses . In a study, product acceptability was significantly higher in the SBZ group than in the PBZ group (96.1% vs. 77.2%) .

Acute Kidney Injury

Research indicates that this compound can induce acute kidney injury (AKI) in horses even at recommended dosages . A study investigating the nephrotoxicity of this compound found a significant increase in creatinine in treated horses, with 27% of treated horses classified as having AKI compared to 0% of controls .

Comparative Toxicity Study

In a study comparing the gastrointestinal and general toxicity of this compound to phenylbutazone, fifteen healthy horses were allocated to three treatment groups: a high dose of PBZ, an equimolecular dosage of SBZ, and a placebo. The horses were monitored daily, and blood samples were collected before and during the study. On day 18, complete post-mortem examinations were performed. One horse treated with PBZ showed clinical signs of NSAID toxicosis. Small oral ulcers were also detected in other two horses from the PBZ group and in two horses from the SBZ group. There were no statistical differences in the blood parameters among groups. Ulcers in the stomach .

Field Study on Lameness

In a multicenter, controlled, randomized, and double-blinded clinical trial, 155 lame horses were treated orally with either SBZ or PBZ at equivalent therapeutic dosages. PBZ was given to 79 horses at a dose of 4.4 mg/kg bwt/12 h for 2 days, followed by 2.2 mg/kg bwt/12 h for 6 days. SBZ was given to 76 horses at 6.6 mg/kg bwt/12 h for 2 days, followed by 3.3 mg/kg bwt/ 12 h for 6 days. Efficacy of treatments was evaluated by clinicians in equine practices according to lameness progression throughout the study. Although SBZ showed a statistically significant tendency to have a better efficacy than PBZ (Odds ratio = 2.7; P = 0.016), significance dissipated once the analysis was adjusted for some imbalanced baseline covariates, confirming that they were actually related to the apparent advantage of SBZ over PBZ. Product acceptability was significantly higher in the SBZ group than in the PBZ group (96.1% vs. 77.2%; P = 0.001) .

Nephrotoxicity Study

In a study investigating the nephrotoxicity of this compound, euhydrated horses were treated with the recommended dosage. A significant increase in creatinine was found in treated horses (P = 0.002), and 27% (3/11) of treated horses were classified as having AKI compared to 0% of controls (0/10). A strong correlation was found between the change in creatinine and the change in SDMA in treated horses (τ = 0.645, P = 0.012). The treatment dosage ranged from 5.3–6.3 mg/kg two times a day for the first two days and was followed by a maintenance dosage of 2.6–5.7 mg/kg two times a day or 2.9–6.3 mg/kg once a day for the next three days .

Gastric Ulcer Scores

NGNSNGSSGNSGSS
Untreated controls
Phenylbutazone
This compound

NGNS = nonglandular number score; NGSS = nonglandular severity score; GNS = glandular number score; GSS = glandular severity score

Serum Creatinine Concentration and Acute Kidney Injury

D0 creatinine (μmol/l)D5 creatinine (μmol/l)Δ creatinine (μmol/l)n(AKI)
Treatment group
Median9210293
Min–Max67–11272–173−28–84
IQR76–10076–1165–29
Control group
Median8579−60
Min–Max64–10058–90−21–7
IQR79–9073–85−12–2

D0 - day zero; D5 - day five; IQR - interquartile range; n(AKI) - number of horses with acute kidney injury

Serum and Urinary Indicators of Horses Treated with this compound

Indicator (unit)RID0D0 n (AKI)D0 n (nonAKI)D5D5 n (AKI)D5 n (nonAKI)
creatinine (μmol/l)82–156
Median920010210

Activité Biologique

Suxibuzone (SBZ) is a prodrug that converts into the nonsteroidal anti-inflammatory drug (NSAID) phenylbutazone (PBZ) upon administration. It is primarily used in veterinary medicine, particularly for horses, due to its analgesic and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and associated case studies.

Pharmacodynamics

This compound exhibits its biological effects through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain. The pharmacodynamics of this compound can be summarized as follows:

  • Analgesic Effect : this compound provides significant pain relief, comparable to PBZ.
  • Anti-inflammatory Action : It reduces inflammation by inhibiting COX-1 and COX-2 enzymes.
  • Antipyretic Properties : Like other NSAIDs, it can reduce fever.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its conversion to phenylbutazone. Key pharmacokinetic parameters include:

  • Absorption : this compound is rapidly absorbed and converted to PBZ after oral administration.
  • Distribution : It has a high volume of distribution due to extensive tissue binding.
  • Metabolism : Primarily metabolized in the liver, leading to various metabolites, including phenylbutazone.
  • Elimination Half-life : The elimination half-life of PBZ can range from 50 to 105 hours in humans and varies across different animal species.

Table 1 summarizes the pharmacokinetic characteristics of this compound compared to phenylbutazone:

ParameterThis compoundPhenylbutazone
AbsorptionRapidComplete
Volume of DistributionHighHigh
MetabolismLiverLiver
Elimination Half-lifeNot well defined50–105 hours

Nephrotoxicity in Horses

A recent study investigated the nephrotoxic effects of this compound at recommended dosages in healthy horses. The study monitored serum creatinine levels over five days in 11 horses treated with this compound. Key findings include:

  • Acute Kidney Injury (AKI) : 27% of treated horses developed AKI compared to none in the control group.
  • Significant Creatinine Increase : A notable increase in creatinine levels was observed (P = 0.002).
  • Correlation with SDMA : A strong correlation was found between changes in creatinine and symmetric dimethylarginine (SDMA) levels (τ = 0.645, P = 0.012).

Table 2 presents serum creatinine concentrations before and after treatment:

GroupDay 0 Creatinine (μmol/l)Day 5 Creatinine (μmol/l)Δ Creatinine (μmol/l)n(AKI)
TreatmentMedian: 92Median: 102Median: +93
ControlMedian: 85Median: 79Median: -60

Gastrointestinal Tolerance

Another study compared gastrointestinal tolerance between horses treated with this compound and those treated with phenylbutazone. Results indicated that horses receiving this compound had fewer gastrointestinal ulcers than those treated with PBZ, highlighting its relative safety profile regarding gastrointestinal side effects .

Propriétés

IUPAC Name

4-[(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-2-3-16-24(17-32-21(29)15-14-20(27)28)22(30)25(18-10-6-4-7-11-18)26(23(24)31)19-12-8-5-9-13-19/h4-13H,2-3,14-17H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWXNHPOAGOMTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)COC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021296
Record name Suxibuzone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27470-51-5
Record name Suxibuzone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27470-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Suxibuzone [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027470515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Suxibuzone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name suxibuzone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757866
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Suxibuzone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Suxibuzone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.056
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUXIBUZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86TDZ5WP2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Suxibuzone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042019
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Suxibuzone
Reactant of Route 2
Suxibuzone
Reactant of Route 3
Suxibuzone
Reactant of Route 4
Suxibuzone
Reactant of Route 5
Suxibuzone
Reactant of Route 6
Suxibuzone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.